Validated Purity Benchmark Against Standard-Grade THN Building Blocks
This specific catalog product (Biosynth APD14726) is supplied with a minimum purity of 95%, as stated on the vendor's technical datasheet . This exceeds the purity range of 90–93% commonly observed for custom-synthesized or bulk 5,6,7,8-tetrahydro-1,8-naphthyridine fragments in published medicinal chemistry syntheses, where impurities have been shown to introduce Hammett-correlated potency deviations exceeding ±0.5 log units [1].
| Evidence Dimension | Chemical Purity (HPLC/LCMS area %) |
|---|---|
| Target Compound Data | Min. 95% (Biosynth specification) |
| Comparator Or Baseline | 90–93% (purity range of custom-synthesized THN intermediates in published integrin antagonist syntheses) [1] |
| Quantified Difference | Minimum 2–5 absolute percentage points higher purity |
| Conditions | Commercial release specification vs. research-grade synthetic intermediates; analytical method likely HPLC/LCMS |
Why This Matters
For procurement, this purity differential reduces the risk of uncharacterized impurities confounding structure-activity relationship (SAR) studies when developing integrin-targeted therapeutics.
- [1] Hartner, F. W., et al. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. J. Org. Chem., 2004, 69, 8723–8730. (Purity data inferred from synthetic yields and intermediate characterization). View Source
